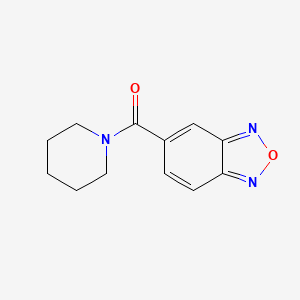
Farampator
Cat. No. B1672055
M. Wt: 231.25 g/mol
InChI Key: XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313115B1
Procedure details


4—Chloro-3-nitro-benzoylpiperidine (539.2 g, 2.00 mol) was dissolved in 2.93 L ethylene glycol in a 5-L flask with stirring and heating to 50 ° C. To this solution, sodium azide (137.0 g, 2.10 moles) was added in portions over 40 min. When the addition was complete, the temperature was increased to 120 ° C. during 2.5 hr and maintained at this temperature for 3 hr. The solution was allowed to cool to 50 ° C, at which time additional sodium azide (65.3 g, 1.00 moles) was added over 5 min. The temperature was increased to 25 120 ° C. during 2.5 hr and maintained at this temperature for 4.5 hr until gas evolution had ceased. The solution was allowed to cool to room temperature, at which time the mixture was partitioned between water and ethyl acetate (1.5 L each). The aqueous phase was extracted three times with ethyl acetate (300 mL). The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL), and finally dried over anhydrous Na2SO2. The filtered solution was evaporated to yield 345.5 g of crude 1-(benzofurazan-5-ylcarbonyl)piperidine.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[N+:16]([O-:18])=O.[N-:19]=[N+]=[N-].[Na+]>C(O)CO>[N:19]1[O:18][N:16]=[C:3]2[CH:4]=[C:5]([C:6]([N:8]3[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)=[O:7])[CH:14]=[CH:15][C:2]=12 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
539.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=O)N2CCCCC2)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.93 L
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
137 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
65.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was increased to 120 ° C. during 2.5 hr
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 3 hr
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was increased to 25 120 ° C. during 2.5 hr
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 4.5 hr until gas evolution
|
|
Duration
|
4.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature, at which time the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between water and ethyl acetate (1.5 L each)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted three times with ethyl acetate (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
finally dried over anhydrous Na2SO2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtered solution was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)N2CCCCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 345.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
